molecular formula C28H47O5P B13656101 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate

bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate

Cat. No.: B13656101
M. Wt: 494.6 g/mol
InChI Key: CVSLFBUWMMJKHH-RGENOSLHSA-N
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Description

Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate: is a complex organic compound primarily used in proteomics research. It has a molecular weight of 494.64 and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves multiple steps, including the reaction of cyclohexyl derivatives with phosphonate reagents under controlled conditions. Specific details on the reaction conditions and catalysts used are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis, with optimizations for cost-effectiveness and efficiency. These methods often involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized phosphonates .

Scientific Research Applications

Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in various applications .

Properties

Molecular Formula

C28H47O5P

Molecular Weight

494.6 g/mol

IUPAC Name

(R)-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-(2-methoxyphenyl)methanol

InChI

InChI=1S/C28H47O5P/c1-18(2)22-14-12-20(5)16-26(22)32-34(30,28(29)24-10-8-9-11-25(24)31-7)33-27-17-21(6)13-15-23(27)19(3)4/h8-11,18-23,26-29H,12-17H2,1-7H3/t20-,21-,22+,23+,26-,27-,28-/m1/s1

InChI Key

CVSLFBUWMMJKHH-RGENOSLHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2OC)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2OC)O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

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